molecular formula C25H24ClN3O2S B2953828 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 422533-73-1

2-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

货号: B2953828
CAS 编号: 422533-73-1
分子量: 466
InChI 键: GNXDGRZTBMGPAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a quinazolin-4-amine core, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors . Key substituents include:

  • 3,4-Dimethoxyphenethyl amine: The ethyl linker and methoxy groups may improve solubility and hydrogen-bonding capacity.

Quinazoline derivatives are known for kinase inhibition, anticancer, and antimicrobial activities. The sulfanyl and methoxy substituents in this compound suggest tailored electronic and steric properties for specific target engagement .

属性

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-30-22-11-10-17(15-23(22)31-2)12-13-27-24-20-8-3-4-9-21(20)28-25(29-24)32-16-18-6-5-7-19(26)14-18/h3-11,14-15H,12-13,16H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXDGRZTBMGPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline core with a chlorophenylmethyl sulfide in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Dimethoxyphenylethyl Group: The final step involves the nucleophilic substitution reaction of the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization, distillation, or chromatography to ensure high yield and purity.

化学反应分析

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted quinazoline derivatives.

科学研究应用

2-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

作用机制

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Structural Features and Substituent Effects

The table below summarizes key analogs and their structural differences:

Compound Name Core Structure Substituents Key Features Reference
2-{[(3-Chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine Quinazolin-4-amine 3-Chlorobenzyl sulfanyl, 3,4-dimethoxyphenethyl amine Balanced lipophilicity, potential kinase inhibition
N-(3-Chlorophenyl)-6,7-dimethoxy-quinazolin-4-amine Quinazolin-4-amine 3-Chlorophenyl, 6,7-dimethoxy Lacks sulfanyl and ethyl linker; simpler synthesis, reduced steric bulk
2-Chloro-6,7-dimethoxy-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine Quinazolin-4-amine 2-Chloro, pyrrolidinyl-ethyl Pyrrolidine enhances basicity; chloro substituent may affect electron density
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole Dichlorobenzyl sulfanyl, trifluoromethyl Non-quinazoline core; trifluoromethyl enhances metabolic stability
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline Diethoxyphenethyl, 4-methylphenyl Triazole fused to quinazoline; ethoxy groups alter solubility

Key Observations :

  • Sulfanyl vs. Chloro Substituents : The sulfanyl group in the target compound may offer better thiol-mediated binding compared to chloro analogs, which rely on halogen bonding .
  • Methoxy vs. Ethoxy Groups : 3,4-Dimethoxy substituents (target compound) provide moderate electron-donating effects, whereas diethoxy analogs (e.g., ) increase steric hindrance and lipophilicity.
  • Linker Variations : The phenethyl linker in the target compound allows conformational flexibility, whereas pyrrolidinyl-ethyl linkers (e.g., ) introduce rigidity and basicity.

Pharmacokinetic Considerations

  • Dimethylamine vs. Phenethylamine : Dimethylamine substituents () shorten half-life due to rapid metabolism, whereas the phenethyl group in the target compound may prolong action via reduced hepatic clearance.

生物活性

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a quinazoline derivative that has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClN2OSC_{20}H_{15}ClN_{2}OS with a molecular weight of approximately 398.9 g/mol. The structure includes a quinazolinone core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC20H15ClN2OS
Molecular Weight398.9 g/mol
IUPAC NameThis compound
InChI KeyYMTVKSOKCYEMCI-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The quinazoline core can modulate the activity of enzymes and receptors, influencing several cellular pathways. For instance, studies have shown that quinazoline derivatives can act as inhibitors of key proteins involved in cancer progression and inflammation.

Anticancer Activity

Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that they can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Inhibition of EGFR : Some derivatives have shown significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For example, a related compound demonstrated an IC50 value of 0.096 μM against EGFR .
  • Cytotoxicity : The compound's cytotoxic effects were evaluated using human cancer cell lines such as MCF7 (breast) and A549 (lung). Results indicated potential efficacy in reducing cell viability .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of quinazoline derivatives. The compound may inhibit inflammatory mediators and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation in various models .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinazoline derivatives against a range of pathogens. This includes both antibacterial and antifungal activities, suggesting that compounds like this compound could serve as potential therapeutic agents in treating infections .

Case Studies and Research Findings

  • In Vitro Studies : A series of quinazoline derivatives were synthesized and tested for their biological activities. One study reported that certain modifications to the quinazoline structure significantly enhanced anticancer activity against resistant cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the quinazoline ring affect its biological activity. For instance, bulky groups were found to enhance binding affinity to target proteins .
  • Molecular Docking Studies : Computational studies have been conducted to predict how well these compounds bind to their targets at the molecular level, providing insights into their mechanisms of action .

常见问题

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).
  • Yield improvements (15–30%) are achievable by substituting DMF with THF for better solubility .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Q. Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to confirm ≥95% purity. Compare retention times with standards .
  • Structural Confirmation :
    • NMR : ¹H NMR (400 MHz, DMSO-d₆) for aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.7–3.9 ppm).
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 490.1 g/mol) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What computational strategies predict the compound’s binding affinity to kinase targets?

Q. Methodological Answer :

3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., 3-chlorobenzyl sulfanyl) with inhibitory activity against EGFR or VEGFR2 .

Molecular Docking : Perform docking studies (AutoDock Vina) using crystal structures of kinase domains (PDB: 1M17). Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .

MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .

Data Contradiction Resolution :
If in vitro assays conflict with computational predictions, validate using SPR (surface plasmon resonance) to measure binding kinetics (KD values) .

Advanced: How can researchers resolve conflicting bioactivity data across assay systems?

Q. Case Study :

  • Inhibition Variability : Discrepancies in IC₅₀ values (e.g., 1.2 μM in enzymatic vs. 5.8 μM in cell-based assays) may arise from membrane permeability or efflux pumps.
    Resolution Strategies :

Permeability Assessment : Use Caco-2 cell monolayers to measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

Efflux Inhibition : Co-administer verapamil (P-gp inhibitor) to test if activity improves .

Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 30 min preferred) .

Advanced: What strategies improve metabolic stability without sacrificing target affinity?

Q. Methodological Recommendations :

Deuterium Incorporation : Replace labile hydrogen atoms (e.g., methoxy groups) with deuterium to slow oxidative metabolism .

Prodrug Design : Mask the sulfanyl group as a thioether prodrug (e.g., S-acetyl derivative) for improved plasma stability .

Structural Analog Synthesis :

  • Replace 3-chlorophenyl with 3-fluorophenyl to reduce CYP2C9 metabolism.
  • Introduce methyl groups ortho to the sulfanyl moiety to sterically hinder enzymatic access .

Basic: What safety protocols are critical during handling?

Q. Safety Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid : For skin contact, wash with soap/water (15 min); if inhaled, move to fresh air and administer oxygen if needed .
  • Storage : Keep in amber vials under argon at –20°C to prevent sulfanyl group oxidation .

Advanced: How to design SAR studies focusing on the sulfanyl moiety?

Q. SAR Framework :

Analog Library : Synthesize derivatives with:

  • Varied aryl groups (e.g., 4-fluoro, 2,6-dichloro) on the benzyl sulfanyl moiety.
  • Alternative linkers (e.g., ethylsulfonyl, morpholinylpropoxy) .

Biological Testing :

  • Screen against kinase panels (e.g., EGFR, HER2, VEGFR) to map substituent-activity trends.
  • Measure logP (HPLC) to correlate hydrophobicity with membrane permeability .

Advanced: What in vivo models evaluate pharmacokinetics?

Q. Model Recommendations :

  • Rodent PK : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24h for LC-MS/MS analysis. Target parameters:
    • AUC₀–24h : >5000 ng·h/mL
    • Oral bioavailability : >20% .
  • Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to quantify accumulation in liver, brain, and tumors .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。